molecular formula C15H17N B14508983 4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine CAS No. 64322-91-4

4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine

Cat. No.: B14508983
CAS No.: 64322-91-4
M. Wt: 211.30 g/mol
InChI Key: FBPYDCDQJGTDGK-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine is an organic compound characterized by a pyridine ring substituted with a 3,4-dimethylphenyl group and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and 2,5-dimethylpyridine.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethylbenzaldehyde and 2,5-dimethylpyridine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylphenyl)-2,5-dimethylpyridine
  • 4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine
  • 4-(2,4-Dimethylphenyl)-2,5-dimethylpyridine

Uniqueness

4-(3,4-Dimethylphenyl)-2,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

64322-91-4

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-2,5-dimethylpyridine

InChI

InChI=1S/C15H17N/c1-10-5-6-14(7-11(10)2)15-8-13(4)16-9-12(15)3/h5-9H,1-4H3

InChI Key

FBPYDCDQJGTDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NC(=C2)C)C)C

Origin of Product

United States

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